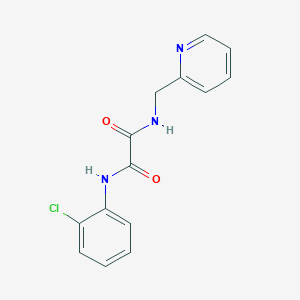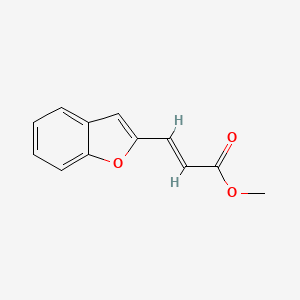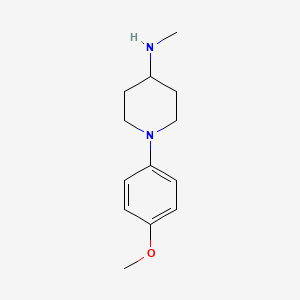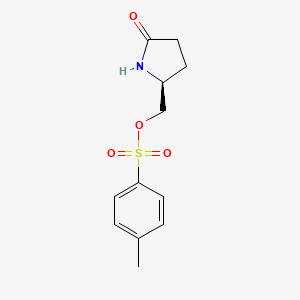
N'-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide, also known as CPO, is a chemical compound that has been studied extensively for its potential applications in scientific research. CPO is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Applications De Recherche Scientifique
Crystal Structure Analysis : N-(pyridin-2-ylmethyl)benzamide derivatives, closely related to the compound , have been studied for their crystal structure and Hirshfeld surface analysis. This research provides insights into the molecular geometry and intermolecular interactions of such compounds (Artheswari, Maheshwaran, & Gautham, 2019).
Synthetic Methods Development : The synthesis of phthalimide motifs from similar compounds has been developed using cobalt-catalyzed carbonylative synthesis. This method demonstrates the versatility of N-(pyridin-2-ylmethyl)benzamides in synthetic chemistry (Fu, Ying, & Wu, 2019).
Synthesis Optimization : Research on improving the synthesis process of related compounds, like 2-hydroxy-N-(pyridin-4-yl)benzamide, has been conducted. Such studies are vital for enhancing yield and efficiency in chemical synthesis (Dian, 2010).
Complex Formation and Structural Studies : Studies on compounds such as Bis[N-(4-chlorophenyl)pyridine-3-carboxamide]silver(I) nitrate focus on understanding the coordination chemistry and crystal structure of these complexes, which can be crucial for materials science and catalysis (Shi, Ge, & Liu, 2010).
Exploring Metal-Amide Bonding : Research on oxovanadium(IV) complexes with N-[2-(4-oxopentan-2-ylideneamino) phenyl]pyridine-2-carboxamide shows the potential of these compounds in studying rare examples of metal-amide bonding, contributing to our understanding of coordination chemistry and metal-ligand interactions (Hanson et al., 1992).
Kinase Inhibition for Cancer Therapy : Derivatives like substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides have been identified as potent inhibitors of vascular endothelial growth factor receptor-2, a key target in cancer therapy (Borzilleri et al., 2006).
Photophysical Properties : The synthesis and characterization of derivatives like N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl substituted ethane-1,2-diamines, indicate their potential in the development of fluorescent compounds and targeted drug delivery systems (Yang et al., 2017).
Cytotoxicity and DNA Interaction Studies : Studies on bimetallic complexes constructed from similar compounds have explored their cytotoxic activities and reactivity towards DNA and proteins, which is important for developing new therapeutic agents (Li et al., 2012).
Non-Linear Optical Properties : Research on derivatives like 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide focuses on their non-linear optical properties and molecular docking analyses, indicating their potential applications in materials science and pharmaceuticals (Jayarajan et al., 2019).
Intramolecular Hydrogen Bonding Patterns : Understanding intramolecular hydrogen bonding in compounds like N-(pyridin-2-ylmethyl) benzamide can provide insights into their structural behavior and potential applications in molecular design (Du, Jiang, & Li, 2009).
Propriétés
IUPAC Name |
N'-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-11-6-1-2-7-12(11)18-14(20)13(19)17-9-10-5-3-4-8-16-10/h1-8H,9H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMWEKFGQIIWNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2452264.png)

![N-[Cyano-(2-methylphenyl)methyl]-2-(2-methoxyethoxy)acetamide](/img/structure/B2452268.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide](/img/structure/B2452270.png)






![2,5-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2452282.png)
![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 2,4-dichlorophenyl sulfide](/img/structure/B2452283.png)
![[4-(Chloromethyl)phenyl] 4-methylpentanoate](/img/structure/B2452284.png)
![N-(Cyanomethyl)-2-[[4-(trifluoromethyl)pyridin-2-yl]carbamoylamino]acetamide](/img/structure/B2452287.png)